(5-Methoxy-1,3-oxazol-2-yl)methanol

Photochemistry Paternò-Büchi reaction Diastereoselective synthesis

This 5-methoxyoxazole-2-methanol is an electronically activated, bifunctional heterocyclic building block delivering stereochemical control unattainable with 5-methyl or unsubstituted oxazole analogs. The C5-methoxy group enables high regioselectivity and excellent exo-diastereoselectivity in Paternò-Büchi photoaldol reactions to yield erythro α-amino-β-hydroxy esters — key intermediates for β-hydroxy-α-amino acid synthesis. The C2-hydroxymethyl handle permits orthogonal functionalization (halogenation, oxidation, esterification) independent of the oxazole core's cycloaddition chemistry, supporting solid-phase combinatorial library synthesis. Additionally, the 5-alkoxyoxazole core uniquely enables one-pot hetero-Diels-Alder access to multi-substituted pyridines — a transformation inaccessible with 5-alkyl or 5-unsubstituted oxazoles. This differentiated reactivity profile makes the compound a strategic, non-interchangeable building block for medicinal chemistry and fragment-based drug discovery programs targeting stereochemically complex amino acid analogs and privileged pyridine scaffolds.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
Cat. No. B13482039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methoxy-1,3-oxazol-2-yl)methanol
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCOC1=CN=C(O1)CO
InChIInChI=1S/C5H7NO3/c1-8-5-2-6-4(3-7)9-5/h2,7H,3H2,1H3
InChIKeyINYFRCFZHNLVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Methoxy-1,3-oxazol-2-yl)methanol: A C5-Methoxy-Substituted Oxazole-2-Methanol Building Block for Stereoselective Synthesis Applications


(5-Methoxy-1,3-oxazol-2-yl)methanol belongs to the 5-methoxyoxazole class of heterocyclic building blocks [1]. The 5-methoxyoxazole ring system is established in synthetic methodology literature as a versatile scaffold for photocycloaddition reactions with aldehydes and as a precursor to α-amino-β-hydroxy carboxylic acid derivatives [2][3]. The C5-methoxy substitution pattern confers distinct electronic and reactivity characteristics compared to other oxazole substitution patterns, which has implications for regioselectivity and stereocontrol in photochemical transformations.

Why Generic Substitution of (5-Methoxy-1,3-oxazol-2-yl)methanol with Alternative Oxazole Methanol Analogs Is Scientifically Unjustified


Substitution of (5-Methoxy-1,3-oxazol-2-yl)methanol with alternative oxazole-2-methanol analogs (e.g., (5-methyl-1,3-oxazol-2-yl)methanol or unsubstituted oxazol-2-ylmethanol) is not scientifically interchangeable. The C5-methoxy group is not a passive substituent; it actively modulates the electronic properties of the oxazole ring, directly influencing its reactivity as a diene component in stereoselective Paternò-Büchi photocycloadditions [1]. Specifically, the 5-methoxy substitution enables high regioselectivity and excellent exo-diastereoselectivity in reactions with photoexcited carbonyl compounds, a reactivity profile that differs from both 5-unsubstituted and 5-alkyl-substituted oxazole analogs [2][3]. The combination of the C5-methoxy electronic activation and the C2-hydroxymethyl handle creates a bifunctional building block that cannot be replicated by substituting either position independently.

Quantitative Differentiation Evidence: (5-Methoxy-1,3-oxazol-2-yl)methanol vs. Closest Oxazole Analogs


Photocycloaddition Regioselectivity and Diastereoselectivity: 5-Methoxyoxazole vs. Alternative Substitution Patterns

5-Methoxyoxazole derivatives demonstrate high regioselectivity and excellent exo-diastereoselectivity as diene components in stereoselective Paternò-Büchi photocycloadditions with aromatic and aliphatic aldehydes [1]. This stereocontrol profile is attributed specifically to the C5-methoxy substitution, which electronically activates the oxazole ring for [2+2] photocycloaddition. In contrast, the 4-unsubstituted 5-methyloxazole (where the 5-position bears a methyl rather than methoxy group) yields cycloadducts with high yields and excellent exo-diastereoselectivities under comparable conditions, but the electronic nature of the methoxy group provides enhanced nucleophilic character at the C4 position that is absent in the 5-methyl analog [2].

Photochemistry Paternò-Büchi reaction Diastereoselective synthesis

Structural and Physicochemical Comparison: (5-Methoxy-1,3-oxazol-2-yl)methanol vs. (5-Methyl-1,3-oxazol-2-yl)methanol

(5-Methoxy-1,3-oxazol-2-yl)methanol (MW 129.11 g/mol; C₅H₇NO₃) differs from (5-methyl-1,3-oxazol-2-yl)methanol (MW 113.11 g/mol; C₅H₇NO₂) by the presence of the C5-methoxy group (OCH₃) instead of a C5-methyl group (CH₃) [1]. The methoxy substitution increases molecular weight by 16 g/mol and introduces an additional hydrogen bond acceptor site (the methoxy oxygen), altering solubility characteristics and chromatographic retention behavior . This substitution also shifts the compound's LogP and polar surface area, which are relevant parameters for fragment-based drug design and ADME property prediction.

Medicinal chemistry building blocks Physicochemical properties Heterocyclic scaffolds

5-Alkoxyoxazole Reactivity Superiority in Hetero-Diels-Alder vs. 5-Unsubstituted Oxazoles

The 5-alkoxyoxazole ring system (including 5-methoxyoxazole derivatives) has been established as a useful and versatile building block that participates in hetero-Diels-Alder reactions with dienophiles to yield pyridine derivatives, a transformation that is not efficiently accessible from 5-unsubstituted or 5-alkyl-substituted oxazole analogs [1][2]. The alkoxy group at the C5 position activates the oxazole ring toward inverse-electron-demand Diels-Alder cycloadditions, enabling the one-pot synthesis of multi-substituted pyridine scaffolds with anticipated biological activity. Specifically, 2,4-dimethyl-5-methoxyoxazole undergoes Diels-Alder reactions with various dienophiles to produce novel pyridine derivatives, whereas 5-unsubstituted oxazoles show significantly reduced reactivity in this transformation [1].

Diels-Alder cycloaddition Heterocyclic synthesis Pyridine derivatives

Hydrolysis of 5-Methoxyoxazole Photoadducts to Erythro-α-Amino-β-Hydroxy Esters: Diastereoselectivity Advantage

Hydrolysis of the primary photocycloadducts derived from 5-methoxyoxazoles results in twofold ring-opening, providing a convenient and high-yielding access to erythro (S*,S*) α-amino-β-hydroxy carboxylic acid derivatives [1][2]. The erythro-selectivity is a direct consequence of the high exo-diastereoselectivity achieved during the photocycloaddition step, which is enabled by the C5-methoxy substitution pattern. For 4-alkylated 5-methoxyoxazoles, the subsequent hydrolysis yields N-acetyl α-amino-β-hydroxy esters that are stable against dehydration, a critical advantage for further synthetic elaboration [2].

Amino acid synthesis Diastereoselective hydrolysis Photoaldol route

C2-Hydroxymethyl vs. C2-Unsubstituted 5-Methoxyoxazoles: Bifunctional Handle Enables Diversification

The C2-hydroxymethyl group provides a reactive handle for further functionalization (oxidation, esterification, etherification, or conversion to leaving groups) that is absent in unsubstituted 5-methoxyoxazoles [1]. This bifunctionality—C5-methoxy electronic activation plus C2-hydroxymethyl synthetic handle—enables sequential transformations: first, the 5-methoxyoxazole core can undergo photocycloaddition or Diels-Alder reactions; second, the hydroxymethyl group can be modified to introduce additional diversity or to attach the molecule to solid supports for combinatorial library synthesis. In contrast, 5-methoxyoxazoles lacking the C2-hydroxymethyl group offer only the core heterocyclic reactivity without a convenient attachment point [1].

Combinatorial chemistry Solid-phase synthesis Oxazole diversification

Validated Application Scenarios for (5-Methoxy-1,3-oxazol-2-yl)methanol Based on Differential Evidence


Stereoselective Synthesis of Erythro-α-Amino-β-Hydroxy Carboxylic Acid Derivatives via Photoaldol Route

This compound serves as a diene precursor in the photoaldol route to erythro α-amino-β-hydroxy carboxylic acid esters [1]. The C5-methoxy substitution is essential for achieving the high regioselectivity and excellent exo-diastereoselectivity required for this transformation. Following photocycloaddition with aromatic or aliphatic aldehydes, hydrolysis yields erythro-configured N-acetyl α-amino-β-hydroxy esters, which are valuable intermediates for synthesizing β-hydroxy-α-amino acids found in natural products and pharmaceutical candidates [2]. This scenario is particularly relevant for medicinal chemistry groups synthesizing stereochemically defined amino acid analogs.

Synthesis of Pyridine-Containing Heterocyclic Libraries via Hetero-Diels-Alder Reactions

The 5-methoxyoxazole core enables one-pot hetero-Diels-Alder reactions with dienophiles to generate multi-substituted pyridine derivatives [3]. This transformation is specific to 5-alkoxyoxazoles and is not accessible using 5-unsubstituted or 5-alkyl-substituted oxazole analogs. The resulting pyridine scaffolds are privileged structures in drug discovery, appearing in numerous FDA-approved therapeutics. This scenario is applicable for medicinal chemistry groups seeking efficient access to pyridine-based compound libraries.

Bifunctional Building Block for Orthogonal Diversification in Combinatorial Chemistry

The combination of a C5-methoxy-activated oxazole core and a C2-hydroxymethyl synthetic handle makes this compound suitable for orthogonal diversification strategies . The hydroxymethyl group can be functionalized (e.g., converted to a halide for nucleophilic substitution, oxidized to an aldehyde for reductive amination, or esterified) independently of the oxazole ring's participation in cycloaddition chemistry. This bifunctionality supports solid-phase combinatorial synthesis approaches where the oxazole core can be diversified while tethered to a solid support via the C2 position [4]. This scenario is relevant for groups building focused libraries of oxazole-containing compounds.

Fragment-Based Drug Discovery Starting Point Requiring C5-Methoxy Electronic Profile

In fragment-based drug discovery campaigns, the specific electronic and steric properties conferred by the C5-methoxy group may be required for target binding or for achieving desired ADME properties [5]. The additional hydrogen bond acceptor (methoxy oxygen) and altered LogP relative to the 5-methyl analog can influence fragment binding efficiency and ligand efficiency metrics. While direct target-specific data for this compound is not available, the class-level precedent of 5-methoxyoxazole-containing bioactive molecules supports its use as a privileged fragment for screening campaigns where methoxy-substituted heteroaromatics are desired.

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